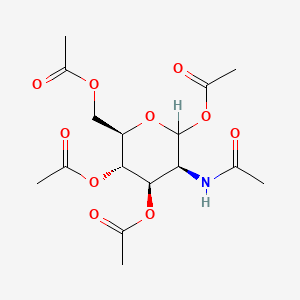
2,2'-Oxybis(N-methylaniline)
Descripción general
Descripción
2,2’-Oxybis(N-methylaniline) is an organic compound used in the manufacturing of various products . It is also known by other names such as N-methyl-2-[2-(methylamino)phenoxy]aniline, Benzenamine, 2,2’-oxybis[N-methyl-, SCHEMBL6240378, DTXSID80453631, BDA96782, EN300-210131 .
Synthesis Analysis
The synthesis of N-methylanilines, which would include 2,2’-Oxybis(N-methylaniline), can be achieved through the methylation of anilines with methanol. This process is catalyzed by cyclometalated ruthenium complexes and proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .Molecular Structure Analysis
The molecular structure of 2,2’-Oxybis(N-methylaniline) can be found in various chemical databases. For instance, ChemSpider provides information about the molecular formula, average mass, and monoisotopic mass .Chemical Reactions Analysis
The chemical reactions involving N-methylanilines have been studied extensively. For instance, the dissociation dynamics of methylated anilines have been explored, and it was found that the number and position of methyl substituents on both the aromatic ring and amine functional group can alter the H-atom loss behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of N-methylaniline, a related compound, include its colorless to brown viscous liquid state, its insolubility in water, and its reactivity with acids to form salts plus water .Aplicaciones Científicas De Investigación
Electrochemical Polymerization and Stability
- The electrochemical polymerization of 2-methylaniline leads to uniform electroactive polymer films. Fully oxidized polymers, like poly(2-methylaniline), exhibit an acid-base transition at very low pH, resulting in a protonated (bipolaronic) form. This form is characterized by distinct absorption bands, indicating its potential application in materials science and electronics (D'aprano, Leclerc, & Zotti, 1992).
Fluorescent Properties of Complexes
- Complexes of 2,2'-[Oxybis(methylene)]bis(benzimidazole), a related compound, with Ni(II) and La(III) have been synthesized. These complexes exhibit notable fluorescent properties, especially in the solid state, suggesting their use in developing new fluorescent materials (Wang Zhuo-yuan, 2009).
Electropolymerization and Spectroelectrochemistry
- Electropolymerization of 2-methylaniline forms electroactive films with distinctive electrochemical properties. A protonated form of the polymer is stabilized at low pH, implying its significance in polymer chemistry and electrochemistry (Leclerc, 1990).
Spectroelectrochemical Analysis
- Poly(N-methylaniline), produced by anodic oxidation, undergoes various structural changes during redox switching. Its degradation products have been studied using advanced spectroelectrochemical methods, providing insights into its stability and applications in electrochemistry (Planes et al., 2014).
Direct DNA Immobilization
- A study investigated the potential of oxanine, a chemical structure linked to 2,2'-Oxybis(N-methylaniline), for immobilizing DNA on surfaces. This application is significant in DNA microarray fabrication, highlighting the chemical's relevance in biochemistry and molecular biology (Pack et al., 2007).
Copper-Catalyzed Oxidative Cyclization
- N-methylanilines undergo copper-catalyzed oxidative cyclization with electron-deficient alkenes. This process efficiently produces tetrahydroquinolines, indicating its utility in organic synthesis and pharmaceutical chemistry (Nishino et al., 2011).
Hydrometallurgy Applications
- Phenyl(N-methylaniline)ketooxime, a derivative, has been used in copper(II) hydrometallurgy. This demonstrates its potential application in the extraction and processing of metals, particularly copper (Velarde, Oporto Siles, & Namor, 2005).
Photoelectrochemical and Spectroscopic Studies
- Substituted polyanilines, such as poly(N-methylaniline), exhibit specific photoelectrochemical and spectroscopic properties. These findings are vital for their potential application in optoelectronics and sensor technologies (Kilmartin & Wright, 1999).
Chemical and Electrochemical Synthesis
- Chemical and electrochemical oxidation of N-methylaniline results in polyaniline-like polymers with unique properties. These findings are important for their application in materials science and conductive polymer research (Comisso et al., 1988).
Industrial Application in Alkylation Processes
- N-methylaniline is important in industries like paper, textile dyes, and perfumes. Its vapor-phase alkylation with methanol has been optimized, showing its significance in industrial chemistry and process engineering (Nehate & Bokade, 2009).
Mecanismo De Acción
Target of Action
2,2’-Oxybis(N-methylaniline) is a complex organic compound that belongs to the class of aromatic amines It’s known that aromatic amines like n-methylaniline can interact with various organ systems in the body, including the liver, kidneys, central nervous system, and hematopoietic system .
Mode of Action
It’s known that n-methylaniline, a related compound, can induce tissue damage, oxidative stress, inflammation, and alterations in biochemical parameters upon exposure . It’s plausible that 2,2’-Oxybis(N-methylaniline) might exhibit similar interactions with its targets.
Biochemical Pathways
It’s known that n-methylaniline can affect various biochemical pathways related to oxidative stress and inflammation
Result of Action
Related compounds like n-methylaniline have been shown to induce toxicity in the liver, kidneys, central nervous system, and hematopoietic system . Chronic exposure to N-Methylaniline has also been associated with potential carcinogenicity, particularly in relation to bladder cancer .
Action Environment
It’s known that the toxicity of related compounds like n-methylaniline can be influenced by the concentration of the compound and the duration of exposure .
Safety and Hazards
The safety data sheet for N-methylaniline indicates that it is harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves .
Propiedades
IUPAC Name |
N-methyl-2-[2-(methylamino)phenoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLJHINZMLLYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OC2=CC=CC=C2NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453631 | |
| Record name | 2,2'-Oxybis(N-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76967-82-3 | |
| Record name | 2,2'-Oxybis(N-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B3057065.png)



![Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3057074.png)
